N-phenethylthiophene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75690-78-7 |
|---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32g/mol |
IUPAC Name |
N-(2-phenylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NOS/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) |
InChI Key |
SVHHJXHDSWNWNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for N Phenethylthiophene 2 Carboxamide and Its Analogues
General Principles of Thiophene-2-carboxamide Synthesis
The construction of the thiophene-2-carboxamide scaffold can be approached in two primary ways: by first synthesizing a substituted thiophene (B33073) ring and then introducing the carboxamide group, or by building the thiophene ring from acyclic precursors that already contain the necessary functionalities.
Classical methods for thiophene ring synthesis include the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfidizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgnih.gov Another foundational method is the Gewald reaction, a multicomponent process that condenses a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base to form 2-aminothiophenes. nih.govnih.govtubitak.gov.tr These 2-aminothiophene derivatives serve as versatile intermediates that can be further modified to introduce the carboxamide functionality at the 2-position. nih.govtubitak.gov.tr
Once the thiophene ring, specifically thiophene-2-carboxylic acid, is obtained, the formation of the amide bond is typically straightforward. Thiophene-2-carboxylic acid can be prepared through methods such as the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org The carboxylic acid is then "activated" to facilitate nucleophilic attack by an amine. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the desired amine. acs.orgmdpi.com Alternatively, various coupling reagents can be used to directly form the amide bond from the carboxylic acid and amine, a process discussed further in section 2.3.1.
| General Synthesis Principle | Description | Key Reagents/Reactions |
| Ring Construction | Building the thiophene ring from acyclic precursors. | Paal-Knorr Synthesis (1,4-dicarbonyls + P₄S₁₀), Gewald Reaction (ketone + cyanoacetamide + S) wikipedia.orgnih.govnih.gov |
| Amide Formation | Introducing the carboxamide group onto a pre-formed thiophene ring. | Activation of thiophene-2-carboxylic acid (e.g., with SOCl₂) followed by reaction with an amine. acs.orgmdpi.com |
| Direct Carboxylation | Introducing a carboxyl group onto the thiophene ring. | Oxidation of 2-acetylthiophene. wikipedia.org |
Specific Synthetic Routes to N-Phenethylthiophene-2-carboxamide
The most direct and common synthetic route to this compound involves the acylation of phenethylamine (B48288) with an activated derivative of thiophene-2-carboxylic acid. This process is a classic example of nucleophilic acyl substitution.
The typical procedure is a two-step process:
Activation of Thiophene-2-carboxylic Acid: Thiophene-2-carboxylic acid is converted into a more reactive species. A standard method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form thiophene-2-carbonyl chloride. acs.orgmdpi.com This acyl chloride is highly electrophilic and susceptible to nucleophilic attack.
Amidation: The freshly prepared thiophene-2-carbonyl chloride is then reacted with phenethylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
An alternative is the use of peptide coupling reagents that facilitate the direct reaction between thiophene-2-carboxylic acid and phenethylamine without the need to isolate the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid in situ to form an active ester or a related intermediate, which is then readily attacked by phenethylamine. mdpi.comhhu.de
Derivatization Strategies for Analogues and Libraries
The creation of analogues and libraries of this compound is essential for structure-activity relationship (SAR) studies. These strategies involve systematically altering the three main components of the molecule: the amide linkage, the thiophene ring, and the N-phenethyl group.
The amide bond is a key structural feature, and its formation is a focal point for creating diverse analogues. While the acyl chloride method is robust, direct coupling methods offer milder conditions and broader functional group tolerance, which is advantageous when working with complex or sensitive molecules.
A variety of modern coupling reagents are available for this purpose. Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective. mdpi.com Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used for their efficiency and ability to suppress side reactions and racemization. organic-chemistry.org
Furthermore, catalytic methods for direct amidation have been developed. For example, boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been shown to be highly active catalysts for the direct formation of amides from carboxylic acids and amines under mild conditions. organic-chemistry.org These catalytic approaches are attractive for their atom economy and reduced waste generation.
The thiophene ring is an aromatic heterocycle that can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the 2- and 5-positions. nih.gov
Common modifications include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). beilstein-journals.org Halogenated thiophenes are valuable intermediates for further functionalization, for instance, via cross-coupling reactions.
Acylation: Friedel-Crafts acylation can introduce ketone functionalities onto the ring. acs.org
Nitration and Sulfonation: These classic electrophilic substitution reactions can also be performed on the thiophene ring, though conditions must be carefully controlled due to the ring's reactivity. nih.gov
Modifications can be performed on a thiophene starting material before it is converted to the carboxylic acid and coupled with the amine, or in some cases, on the final this compound molecule, provided the existing functional groups are compatible with the reaction conditions. For instance, lithiation of thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the 5-position, creating a nucleophilic site for the introduction of various electrophiles. wikipedia.org
Introducing diversity into the phenethyl portion of the molecule is typically achieved by using a variety of substituted phenethylamines in the amidation step. A vast number of substituted phenethylamines are commercially available or can be synthesized through well-established routes. acs.orgresearchgate.net
Key synthetic routes to substituted phenethylamines include:
Reductive Amination: A substituted benzaldehyde (B42025) can be reacted with a nitrogen source (like ammonia (B1221849) or a primary amine) and a reducing agent (e.g., sodium borohydride, NaBH₄) in a one-pot reaction to form the corresponding amine. nih.gov
Reduction of Nitriles or Nitroalkenes: A substituted phenylacetonitrile (B145931) can be reduced to the corresponding phenethylamine. Similarly, the condensation of a substituted benzaldehyde with nitromethane (B149229) yields a nitrostyrene, which can then be reduced to the phenethylamine.
From Aryl Halides: Modern cross-coupling methods allow for the aminoethylation of aryl halides. youtube.com
These methods provide access to phenethylamines with a wide array of substituents (e.g., methoxy (B1213986), chloro, methyl) at various positions on the phenyl ring, allowing for a thorough exploration of the SAR of this part of the molecule.
| Derivatization Strategy | Molecular Target | Example Methodologies | Key Reagents |
| Amidation/Coupling | Amide Linkage | Direct coupling of carboxylic acid and amine. | HBTU, PyBOP, DCC, Boronic Acid Catalysts mdpi.comorganic-chemistry.org |
| Ring Modification | Thiophene Ring | Electrophilic aromatic substitution. | NBS (Bromination), Acyl Chlorides (Acylation) beilstein-journals.org |
| Phenethyl Variation | N-Phenethyl Moiety | Synthesis and use of substituted phenethylamines. | Reductive amination of substituted benzaldehydes. nih.gov |
Tandem, or cascade, reactions offer an elegant and efficient approach to building molecular complexity in a single pot. In the context of thiophene synthesis, these processes can construct the heterocyclic ring with the desired substitution pattern in one sequence. mdpi.com For example, a tetra-n-butylammonium fluoride-promoted tandem Henry reaction and nucleophilic substitution of nitromethane with 3-thiocyanatoacroleins has been developed for the synthesis of 2-nitrothiophene (B1581588) derivatives. researchgate.net While not directly producing the carboxamide, such methods yield highly functionalized thiophenes that are valuable precursors.
Another strategy involves the cyclization of functionalized alkynes. S-containing alkyne substrates can undergo metal-catalyzed or base-promoted heterocyclization to form the thiophene ring in a regioselective and atom-economical manner. mdpi.com These advanced methods allow for the rapid assembly of complex thiophene cores that can then be elaborated into this compound analogues.
Analytical Techniques for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the thiophene ring, the phenethyl group, and the amide N-H proton. The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent protons.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of chemically distinct carbon environments. A typical spectrum for this compound would display signals corresponding to the carbons of the thiophene ring, the phenyl ring, the ethyl linker, and the amide carbonyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. oregonstate.edu
Below is a table of predicted chemical shifts for the hydrogen and carbon atoms in this compound, based on typical values for similar chemical environments. wisc.edulibretexts.org
Predicted NMR Data for this compound
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) | |||
|---|---|---|---|---|
| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |
| Amide N-H | ~8.0 - 8.5 | Triplet | Amide C=O | ~162 - 165 |
| Thiophene H3, H4, H5 | ~7.0 - 7.8 | Multiplet | Thiophene C2 (ipso-amide) | ~138 - 142 |
| Phenyl Ar-H | ~7.2 - 7.4 | Multiplet | Thiophene C3, C4, C5 | ~127 - 131 |
| -CH₂-N | ~3.6 - 3.8 | Quartet | Phenyl C (ipso-ethyl) | ~138 - 140 |
| -CH₂-Ph | ~2.9 - 3.1 | Triplet | Phenyl Ar-C | ~126 - 129 |
| -CH₂-N | ~41 - 43 | |||
| -CH₂-Ph | ~35 - 37 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com
For this compound (C₁₃H₁₃NOS), the expected exact mass of the molecular ion [M]⁺ would be approximately 231.07 g/mol . The fragmentation pattern observed in the mass spectrum can also offer structural clues. A common fragmentation pathway for this molecule would involve the cleavage of the amide bond or the bond between the two ethyl carbons, leading to characteristic fragment ions.
Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Identity | Notes |
|---|---|---|
| 231 | [M]⁺ | Molecular Ion |
| 126 | [C₄H₂S-CO-NH]⁺ | Fragment from cleavage of N-CH₂ bond |
| 111 | [C₄H₃S-CO]⁺ | Thiophenecarbonyl cation |
| 105 | [C₆H₅-CH₂-CH₂]⁺ | Phenethyl cation |
| 91 | [C₇H₇]⁺ | Tropylium cation (from rearrangement of benzyl (B1604629) fragment) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amide and aromatic functionalities. mdpi.commdpi.com
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretch | Secondary Amide |
| 3000 - 3100 | C-H stretch | Aromatic (Thiophene and Phenyl) |
| 2850 - 2960 | C-H stretch | Aliphatic (-CH₂-) |
| 1640 - 1680 | C=O stretch (Amide I band) | Secondary Amide |
| 1510 - 1570 | N-H bend (Amide II band) | Secondary Amide |
| 1450 - 1600 | C=C stretch | Aromatic Rings |
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides an unambiguous determination of the three-dimensional structure. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Studies on analogues like N-glycosyl-thiophene-2-carboxamides have successfully used this method to confirm their molecular geometry, including the conformation of the amide bond and the thiophene ring. mdpi.com
Biological Activity Spectrum and Mechanistic Insights
Antimicrobial Activity of N-Phenethylthiophene-2-carboxamide and Analogues
The thiophene (B33073) carboxamide scaffold has demonstrated a broad spectrum of antimicrobial activities, showing promise in combating various pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Thieno[2,3-d]pyrimidinedione derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antibacterial properties against a panel of both Gram-positive and Gram-negative bacteria. nih.gov Certain compounds within this class have shown significant activity, particularly against multidrug-resistant Gram-positive organisms. nih.gov For instance, some derivatives displayed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L against strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, their efficacy against Gram-negative strains was found to be more moderate, with MIC values generally in the range of 16–32 mg/L. nih.gov The structural features of these compounds, such as the thieno[2,3-d]pyrimidine (B153573) core, are considered crucial for their antibacterial action. nih.gov The development of resistance to existing antibiotics in pathogens like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae underscores the need for novel antibacterial agents. nih.govmdpi.com
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives
| Bacterial Strain | Type | MIC (mg/L) |
|---|---|---|
| MRSA | Gram-Positive | 2–16 |
| VISA | Gram-Positive | 2–16 |
| VRSA | Gram-Positive | 2–16 |
| VRE | Gram-Positive | 2–16 |
| S. pneumoniae | Gram-Positive | 2–16 |
| Gram-Negative Strains | Gram-Negative | 16-32 |
Data sourced from a study on thieno[2,3-d]pyrimidinedione derivatives. nih.gov
Antifungal Potential
The antifungal properties of thiophene carboxamide derivatives are also an area of active investigation. Research has shown that certain pyrazole-thiophene carboxamides exhibit significant antifungal activity against various plant pathogenic fungi. sioc-journal.cn For example, N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide demonstrated notable efficacy against Rhizoctonia solani. sioc-journal.cn Similarly, other analogues have shown inhibitory effects against Fusarium graminearum and Botrytis cinerea. sioc-journal.cn The proposed mechanism for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase, a crucial enzyme in fungal respiration. sioc-journal.cnnih.gov Further studies have explored the antifungal effects of compounds like 2-chloro-N-phenylacetamide against clinical isolates of Candida species, revealing potential mechanisms that include the inhibition of dihydrofolate reductase. nih.govscielo.br
Antiviral Activity, Including Enterovirus 71 Inhibition
A significant area of research has focused on the antiviral properties of this compound analogues, particularly against Enterovirus 71 (EV71). rsc.orgpsu.edu EV71 is a major cause of hand, foot, and mouth disease and can lead to severe neurological complications. psu.edu Studies have demonstrated that N-benzyl-N-phenylthiophene-2-carboxamide analogues can act as potent inhibitors of EV71 in vitro. rsc.orgpsu.edu The most effective of these compounds, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, exhibited low micromolar activity against the virus. rsc.orgpsu.edu Structure-activity relationship (SAR) studies have indicated that the thiophene-2-carboxamide core is essential for maintaining antiviral activity, while substitutions on the N-phenyl groups can significantly influence the inhibitory efficacy. rsc.orgpsu.edu The viral protein 2C has been identified as a potential target for some antiviral compounds, representing a conserved protein among enteroviruses. mdpi.com
Anti-inflammatory Properties of Thiophene Carboxamides
Thiophene carboxamides have emerged as a class of compounds with notable anti-inflammatory potential. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators. For instance, certain 3-alkoxybenzo[b]thiophene-2-carboxamides have been shown to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. nih.gov This inhibition of cell adhesion is a critical step in the inflammatory response. Furthermore, some thiophene derivatives are known to target cytokines and chemokines, which are crucial signaling molecules in inflammation. researchgate.net The anti-inflammatory properties of thiophene-based compounds are also attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Anticancer and Antiproliferative Investigations
The potential of this compound and its analogues as anticancer agents is an expanding area of research, with studies demonstrating their cytotoxic effects against various cancer cell lines. nih.govnih.govresearchgate.net
Cytotoxicity in Diverse Cancer Cell Lines
Thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against a range of human cancer cell lines. nih.govnih.gov For example, a series of phenyl-thiophene-carboxamide compounds were tested against B16-F1 (melanoma), Colo205 (colon cancer), HepG2 (liver cancer), Hep3B (liver cancer), CaCo-2 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines. nih.gov All the synthesized compounds in this particular study showed significant antiproliferative properties against the Hep3B cancer cell line. nih.gov Specifically, compounds designated as 2b, 2d, and 2e were identified as the most active agents, with IC50 values of 5.46, 8.85, and 12.58 µM, respectively. nih.gov The cytotoxic effects of these compounds are thought to be related to their structural similarity to known anticancer agents like Combretastatin A-4 (CA-4), which allows them to permeate the cell membrane and interact with intracellular targets such as tubulin. nih.gov Other studies on different carboxamide derivatives have also reported potent activity against various cancer cell lines, including neuroblastoma (SKNMC) and leukemia (K-562). nih.govresearchgate.netnih.gov
Table 2: Cytotoxicity (IC50 in µM) of Phenyl-Thiophene-Carboxamide Compounds in Various Cancer Cell Lines
| Compound | B16-F1 | Colo205 | HepG2 | Hep3B | CaCo-2 | HeLa | MCF7 |
|---|---|---|---|---|---|---|---|
| 2a | NI | 95.34 | 78.43 | 25.11 | NI | 98.65 | NI |
| 2b | NI | 89.54 | 65.32 | 5.46 | NI | 85.43 | NI |
| 2c | NI | 98.12 | 82.11 | 30.21 | NI | NI | NI |
| 2d | NI | 91.23 | 71.87 | 8.85 | NI | 91.22 | NI |
| 2e | NI | 93.45 | 75.43 | 12.58 | NI | 94.32 | NI |
NI: No Inhibition. Data adapted from a study on phenyl-thiophene-carboxamide derivatives as CA-4 biomimetics. nih.gov
Induction of Apoptotic Pathways (e.g., Caspase Cascade, Bcl-2/Bax Modulation, p53)
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It is regulated by a complex network of signaling pathways, and its induction is a key strategy in cancer therapy. nih.govnih.gov Thiophene carboxamide derivatives have been shown to trigger this process through multiple mechanisms.
Research into ortho-amino thiophene carboxamide derivatives has revealed their ability to induce apoptosis in cancer cells. researchgate.net Specifically, certain derivatives were found to cause an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. researchgate.net The mechanism behind this was linked to an increase in the levels of the tumor suppressor protein p53. researchgate.net The p53 protein plays a pivotal role in cell fate, and its activation can initiate apoptosis by regulating the expression of other key proteins. nih.govthermofisher.com
This p53 elevation was correlated with a modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. researchgate.net These proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov The study observed an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.nettandfonline.com An elevated Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, releasing factors that activate the caspase cascade. nih.govscielo.org
The activation of caspases, a family of cysteine proteases, is the final executioner phase of apoptosis. scielo.org The aforementioned ortho-amino thiophene carboxamide derivatives were shown to increase the activity of caspase-3 and caspase-7. researchgate.net Similarly, studies on N-benzylated 5-hydroxybenzothiophene-2-carboxamides demonstrated a dose-dependent increase in the levels of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 in T24 bladder cancer cells. mdpi.com This convergence on the caspase cascade ultimately leads to the dismantling of the cell. scielo.org
Inhibition of Key Cancer-Related Enzymes and Transcription Factors (e.g., FOXM1, EGFR)
In addition to inducing apoptosis, thiophene carboxamide derivatives have been developed as inhibitors of specific enzymes and transcription factors that are crucial for cancer progression.
Forkhead Box M1 (FOXM1): FOXM1 is an oncogenic transcription factor that is overexpressed in a wide array of human cancers and is associated with poor prognosis. nih.govmdpi.com It regulates genes involved in cell cycle progression, proliferation, and metastasis, making it a significant therapeutic target. mdpi.comjscimedcentral.com A notable inhibitor based on a related scaffold is FDI-6, a thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivative. mdpi.com Studies have shown that FDI-6 can suppress the growth of triple-negative breast cancer cells, which often exhibit high FOXM1 expression. mdpi.com The mechanism of action involves the induction of apoptosis, evidenced by the cleavage of PARP and Caspase-3, and a decrease in the expression of the cell survival protein Bcl-2. mdpi.com Other novel inhibitors, such as the 1,1-diarylethylene core compounds NB-73 and NB-115, have also been shown to potently and selectively inhibit FOXM1 by promoting its proteasome-mediated degradation. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that, when overexpressed or mutated, drives the growth and proliferation of many cancers. nih.gov Several generations of small-molecule EGFR inhibitors have been developed as cancer therapies. mdpi.com Research has identified novel thiophene carboxamide derivatives as potent EGFR inhibitors. A series of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives demonstrated impressive EGFR kinase inhibition. nih.govnih.gov One compound in particular exhibited an IC₅₀ value of 94.44 nM against the EGFR kinase. nih.govnih.gov Other related scaffolds, such as thieno[2,3-d]pyrimidine and thieno[2,3-d] nih.govresearchgate.netnih.govtriazine derivatives, have also shown dual inhibitory activity against EGFR and the related receptor HER2, with some compounds achieving IC₅₀ values in the low nanomolar range. mdpi.comekb.eg
Neurodegenerative Disease Modulation by Thiophene Carboxamide Derivatives
The aggregation of the amyloid-beta (Aβ) peptide, particularly the 42-amino-acid-long form (Aβ42), is a central event in the pathogenesis of Alzheimer's disease. mdpi.com Thiophene carboxamide derivatives have been investigated as modulators of this process, revealing a counterintuitive but potentially therapeutic mechanism.
Contrary to the conventional strategy of inhibiting Aβ aggregation, certain thiophene carboxamide derivatives have been found to promote and accelerate it. A study focusing on N-phenylbenzo[b]thiophene-2-carboxamide (a close analog of this compound) reported its unusual ability to enhance the formation of Aβ42 fibrils. researchgate.netacs.org In in vitro kinetic assays, this compound demonstrated a significant, concentration-dependent increase in Aβ42 fibrillogenesis. researchgate.netacs.orgnih.gov
| Compound | Concentration (µM) | Fold Increase in Aβ42 Fibrillogenesis |
| N-phenylbenzo[b]thiophene-2-carboxamide (7b) | 1 - 25 | 2.9 to 4.3-fold |
Table 1: Effect of N-phenylbenzo[b]thiophene-2-carboxamide on Aβ42 Aggregation. Data shows the range of increased fibrillogenesis compared to Aβ42 alone across the tested concentrations. researchgate.netacs.org
Electron microscopy confirmed that the compound promotes the formation of long, elongated fibril structures. researchgate.netnih.gov Computational modeling suggests the molecule interacts with Aβ42 oligomers, potentially altering the self-assembly pathway by exposing the hydrophobic surface of Aβ42, which encourages rapid fibrillogenesis. researchgate.netacs.org
The most striking finding from the studies on Aβ42 aggregation promoters is that this acceleration of fibril formation is associated with a significant reduction in neurotoxicity. researchgate.net It is widely believed that soluble oligomeric Aβ intermediates, rather than the mature insoluble fibrils, are the primary neurotoxic species. mdpi.com By rapidly converting these toxic oligomers into more stable, inert fibrillar aggregates, these thiophene carboxamide derivatives effectively detoxify the Aβ peptide.
In cell-based assays, N-phenylbenzo[b]thiophene-2-carboxamide was able to rescue HT22 hippocampal neuronal cells from Aβ42-induced cytotoxicity. researchgate.netnih.gov
| Treatment Group | Approximate Cell Viability |
| Aβ42-Treated Control | ~20% |
| Aβ42 + N-phenylbenzo[b]thiophene-2-carboxamide (7b) | ~74% |
Table 2: Neuroprotective Effect of N-phenylbenzo[b]thiophene-2-carboxamide against Aβ42-Induced Cytotoxicity in HT22 Cells. researchgate.netnih.gov
This unique mechanism of promoting the formation of non-toxic aggregates highlights these compounds as valuable pharmacological tools for studying Aβ aggregation and suggests a novel therapeutic strategy for Alzheimer's disease. researchgate.netnih.gov
Enzyme and Receptor Modulatory Effects
D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-amino acids. In the brain, DAO regulates the level of D-serine, a co-agonist of the NMDA receptor. nih.gov Increased DAO activity has been implicated in the pathophysiology of schizophrenia, making DAO inhibitors a subject of interest for therapeutic development. nih.gov
Screening efforts have identified thiophene-2-carboxylic acid and thiophene-3-carboxylic acid as novel scaffolds for DAO inhibition. nih.gov Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring are well-tolerated and can significantly improve potency. nih.govnih.gov
| Compound (Thiophene-2-carboxylic acid scaffold) | IC₅₀ (µM) |
| Thiophene-2-carboxylic acid (1a) | 7.8 |
| 5-Fluoro-thiophene-2-carboxylic acid (1b) | 0.28 |
| 5-Chloro-thiophene-2-carboxylic acid (1c) | 0.11 |
| 5-Bromo-thiophene-2-carboxylic acid (1d) | 0.13 |
Table 3: Inhibitory Potency (IC₅₀) of Selected Thiophene-2-Carboxylic Acid Derivatives against D-amino acid oxidase (DAO). nih.gov
Crystal structures of human DAO in complex with these inhibitors reveal that the thiophene ring stacks tightly with a key tyrosine residue (Tyr224) in the active site. nih.govnih.gov This interaction results in a tightly closed active site, preventing the binding and degradation of D-amino acid substrates. nih.gov This structural insight is crucial for the future design and optimization of potent DAO inhibitors based on the thiophene scaffold. nih.gov
Serine Protease Inhibition
An extensive search of scientific literature and databases has yielded no specific data on the inhibitory activity of this compound against serine proteases. While the broader class of thiophene carboxamides has been investigated for various biological activities, including antibacterial and anticancer effects, specific assays to determine the potency (such as IC₅₀ or Kᵢ values) of this compound as a serine protease inhibitor are not available in published research. General studies on serine protease inhibitors focus on a variety of other chemical scaffolds.
Serotoninergic Receptor (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋) Ligand Activity
There is no published research detailing the binding affinity or functional activity of this compound at the 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂₋ serotoninergic receptors. The scientific literature contains extensive research on ligands for these receptors, which are crucial targets for neuropsychiatric and other disorders. However, these studies focus on different classes of molecules. Specific binding constants (Kᵢ) or functional assay results (EC₅₀ or IC₅₀ values) for this compound are not documented.
Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism
Specific data regarding the agonistic activity of this compound at the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel is not available in the current scientific literature. The TRPV1 channel is a well-established target for pain and inflammation research, with many agonists and antagonists identified. While structurally related compounds, such as certain indole-2-carboxamides, have been explored for TRPV1 activity, a direct investigation into this compound's ability to activate this channel, including measures of potency (EC₅₀) and efficacy, has not been reported.
Based on a comprehensive search, there is currently a lack of publicly available scientific data to generate a detailed article on the specific biological activities of this compound as requested. The compound is known, but its pharmacological profile concerning serine protease inhibition, specific serotoninergic receptor interactions, and TRPV1 agonism remains uncharacterized in the scientific literature. Therefore, the creation of data tables and a detailed discussion of research findings for this compound is not possible at this time.
Structure Activity Relationship Sar Studies of N Phenethylthiophene 2 Carboxamide and Its Analogues
Core Thiophene (B33073) Ring Substituent Effects on Biological Activity
The thiophene ring is a privileged scaffold in medicinal chemistry, and substitutions on this ring can significantly alter the biological profile of N-phenethylthiophene-2-carboxamide analogues. nih.gov
The position and electronic nature of substituents on the thiophene ring play a pivotal role in the biological activity of these compounds. For instance, in a series of thiophene-2-carboxylic acids designed as D-amino acid oxidase (DAO) inhibitors, small substituents at the 5-position of the thiophene ring were well-tolerated and, in some cases, enhanced potency. nih.gov Specifically, 5-fluoro, 5-chloro, and 5-bromo analogues showed a significant improvement in inhibitory activity compared to the unsubstituted parent compound. nih.gov However, increasing the size of the substituent at this position, such as with difluoromethyl and trifluoromethyl groups, led to a gradual decrease in potency. nih.gov
In another study on thieno[2,3-d]pyrimidinediones, the nature of the substituent on the thiophene ring was crucial for antibacterial activity. researchgate.net This highlights that both the electronic properties (electron-withdrawing or donating) and the steric bulk of the substituents are key determinants of biological efficacy. The sulfur atom within the thiophene ring itself can enhance drug-receptor interactions through hydrogen bonding. nih.gov
Substituents on the thiophene ring directly influence how the molecule binds to its target enzyme. In the case of DAO inhibitors, crystal structures revealed that the thiophene ring of potent inhibitors stacks tightly with a tyrosine residue (Tyr224) in the enzyme's active site. nih.gov This interaction is crucial for the compound's inhibitory effect. The presence of small substituents at the 5-position appears to optimize this stacking interaction, leading to enhanced inhibition.
Structural Modifications of the N-Phenethyl Moiety
Modifications to the N-phenethyl group, which extends from the carboxamide nitrogen, have been extensively studied to understand their impact on the biological activity of various compound classes.
The electronic properties of substituents on the phenyl ring of the N-phenethyl moiety can dramatically alter the potency and even the mechanism of action of the parent compound. mdpi.com For instance, in a series of N-phenethylnorhydromorphone analogues, placing a nitro group (an electron-withdrawing group) at different positions on the phenyl ring resulted in significant changes in potency at the mu-opioid receptor (MOR). mdpi.com A para-nitro substituent led to a potent partial agonist, while a meta-nitro substituent resulted in a MOR antagonist. mdpi.com
Similarly, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of electron-withdrawing and electron-donating substituents on the phenyl ring had a pronounced effect on their activity as Forkhead Box M1 (FOXM1) inhibitors. nih.govresearchgate.net The specific nature and position of these substituents were found to be critical for modulating the inhibitory activity. These findings underscore the importance of the electronic landscape of the N-phenethyl moiety in fine-tuning the biological profile of these compounds.
Stereochemistry, particularly at the benzylic carbon of the phenethyl group, is a crucial factor influencing biological activity. The use of chiral (R)- and (S)-N-(1-phenylethyl) analogues has demonstrated that the spatial arrangement of the phenyl group can significantly impact interactions with chiral biological targets like enzymes and receptors. ontosight.airesearchgate.net For example, in a study of chiral ruthenium(II) complexes with ligands derived from (R)- and (S)-N-((1-phenylethyl)carbamothioyl)thiophene-2-carboxamide, the stereochemistry of the ligand played a key role in the efficiency of asymmetric transfer hydrogenation of ketones. researchgate.net This highlights that the specific three-dimensional orientation of the N-phenethyl group is critical for achieving potent and selective biological effects. The (1R) configuration of 5-acetyl-N-[(1R)-1-phenylethyl]thiophene-2-carboxamide, for instance, is noted to be a determinant of its biological activity. ontosight.ai
Chain Length and Branching Effects
The length and branching of the alkyl chain connecting the phenyl and amide groups in this compound analogs are significant determinants of their potency and selectivity. Studies on structurally related N-substituted cathinones have demonstrated that the elongation of the aliphatic side chain can have a pronounced, non-linear effect on biological activity. For instance, the potency of dopamine (B1211576) uptake inhibitors in this class increases as the alkyl chain is extended from a methyl to a propyl group. However, further increasing the chain length from butyl to pentyl results in a decrease in activity, suggesting an optimal chain length for productive interaction with the target protein. This trend often correlates with an inverted U-shaped response in in-vivo psychostimulant effects. nih.gov
Conversely, an increase in the length of the α-carbon side-chain consistently correlates with greater cytotoxicity, which may be attributed to improved membrane penetration. nih.gov This highlights a critical balance that must be achieved between desired pharmacological activity and potential toxicity when modifying the linker length.
Branching on the alkyl chain can also significantly impact activity. In many receptor-ligand interactions, bulky or sterically hindered groups can either enhance binding by occupying a specific hydrophobic pocket or diminish activity by preventing the molecule from adopting the required conformation for binding. While direct studies on branched phenethylthiophene carboxamides are limited, general principles of SAR suggest that the introduction of a methyl group, for example, could lead to a complete loss of biological activity if it hampers the formation of an essential interaction, such as a hydrogen bond. drugdesign.org
Table 1: Effect of Alkyl Chain Length on the Activity of N-Ethyl-Cathinone Analogs
| Compound | α-Carbon Side-Chain | Dopamine Uptake Inhibition Potency | Psychostimulant Response | Cytotoxicity |
| N-ethyl-cathinone (NEC) | Methyl | Moderate | Moderate | Lower |
| N-ethyl-buphedrone (NEB) | Ethyl | Higher | Higher | Increased |
| N-ethyl-pentedrone | Propyl | Highest | Highest | Further Increased |
| N-ethyl-hexedrone (NEH) | Butyl | Lower | Lower | High |
| N-ethyl-heptedrone | Pentyl | Lowest | Lowest | Highest |
This table illustrates the general trend observed in a related class of compounds, highlighting the importance of chain length. nih.gov
Heterocyclic Ring Incorporations within the Phenethyl Group
The replacement of the phenyl ring in the phenethyl moiety with various heterocyclic systems can profoundly influence the compound's pharmacological profile. This strategy is often employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to introduce new interaction points with the biological target.
In studies of enantiomeric N-phenethyl-m-hydroxyphenylmorphans, the substitution of the phenethyl group with pyridylethyl and indolylethyl moieties was explored. These modifications led to ligands with varying affinities for opioid receptors. nih.gov For example, the incorporation of an indole (B1671886) ethylamine (B1201723) in place of the N-phenethylamine side chain in normetazocine was synthesized and evaluated for its effects on potency and efficacy. nih.gov
Furthermore, the Drug Enforcement Administration's definition of fentanyl-related substances highlights the significance of replacing the phenyl portion of the phenethyl group with any monocycle, whether substituted or not. usdoj.gov This underscores the wide range of structural diversity that can be achieved and the potential for significant alterations in biological activity through the incorporation of heterocyclic rings.
Table 2: Examples of Heterocyclic Ring Incorporation in Bioactive Molecules
| Original Moiety | Heterocyclic Replacement | Resulting Compound Class | Potential Impact on Activity |
| N-phenethyl | N-pyridylethyl | Phenylmorphan analogs | Altered receptor affinity and selectivity nih.gov |
| N-phenethyl | N-indolylethyl | Phenylmorphan analogs | Modified functional activity at opioid receptors nih.gov |
| Phenethyl | Monocyclic heterocycles | Fentanyl-related substances | Significant changes in potency and pharmacological profile usdoj.gov |
Identification of Crucial Pharmacophoric Elements for Target Interaction
Pharmacophore modeling is a powerful tool for elucidating the essential structural features required for a molecule's biological activity. nih.gov For this compound and its analogs, several key pharmacophoric elements can be identified based on related structures.
The carboxamide linkage is a pivotal feature, often mimicking a peptide bond and serving as a crucial anchor for binding to the target, likely through hydrogen bond interactions. nih.gov The thiophene ring itself is a key aromatic feature, and its substituents can significantly modulate activity. The N-phenethyl group contributes a hydrophobic region that can engage with corresponding hydrophobic pockets in the target protein. drugdesign.org
In related thieno[2,3-b]pyridine (B153569) derivatives, molecular docking studies have suggested the importance of specific residues, such as Val296 and Leu289, in the binding site, indicating the role of hydrophobic interactions. nih.gov Furthermore, the electronic properties of substituents on the phenyl ring of the phenethyl moiety are critical. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, only those bearing a cyano (-CN) group exhibited the desired biological activity. drugdesign.orgnih.govnih.gov
Advanced pharmacophore models for similar compound classes often include features such as hydrophobic centers, hydrogen bond donors and acceptors, and in some cases, positive or negative ionizable centers. researchgate.netmdpi.com
Conformational Flexibility and Activity
The ability of a molecule to adopt a specific three-dimensional conformation is often a prerequisite for its biological activity. Conformational flexibility allows a ligand to adapt its shape to fit optimally into a binding site. For this compound, the rotational freedom around the single bonds of the ethyl linker and the amide bond contributes to its conformational landscape.
Studies on other flexible molecules have shown that locking a molecule into a fixed conformation can enhance potency if that conformation is the bioactive one. bldpharm.com However, in some cases, flexibility is necessary for the molecule to adopt its biologically active conformation. For instance, in a series of thieno[2,3-d]pyrimidinedione derivatives, a more flexible compound displayed potent antibacterial activity, while a more constrained analog was significantly less active, suggesting that conformational adaptability was essential for its mechanism of action. bldpharm.com
The conformational state of a molecule can be influenced by its environment. Theoretical calculations and spectroscopic analyses of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have shown the existence of different stable conformers in the gas phase versus in solution, with the population of each conformer being dependent on solvent polarity. nih.gov This highlights that the biologically relevant conformation at the target site may differ from the lowest energy conformation in solution.
Ultimately, the interplay between conformational flexibility and rigidity is a key aspect of SAR. While a certain degree of flexibility is often required for a ligand to find its optimal binding pose, pre-organizing a molecule into a bioactive conformation can lead to significant gains in potency and selectivity.
Mechanistic Investigations into N Phenethylthiophene 2 Carboxamide Bioactivity
Target Identification and Validation Approaches
The initial step in understanding the biological activity of any compound is the identification and validation of its molecular targets. sartorius.com This process involves pinpointing the specific proteins, genes, or pathways with which the compound interacts to elicit a therapeutic effect. sartorius.com For N-phenethylthiophene-2-carboxamide, various methodologies can be employed to uncover these targets.
Cutting-edge technologies such as genomics, proteomics, and bioinformatics are instrumental in this discovery phase. sartorius.com These approaches allow for a deep dive into the molecular underpinnings of how this compound might influence disease progression. sartorius.com Techniques like affinity-based methods, which rely on the direct interaction between the compound and its protein targets, and computational approaches that predict targets based on chemical similarities, are common strategies. researchgate.net
Once a potential target is identified, it must be validated to ensure that modulating it will produce the desired therapeutic outcome without significant off-target effects. sartorius.com High-throughput screening methods, including label-free binding technologies like biolayer interferometry (BLI) and surface plasmon resonance (SPR), are crucial for this validation step. sartorius.com These techniques provide precise data on the binding kinetics, affinity, and specificity of the interaction between this compound and its potential target. sartorius.com Furthermore, proteomic techniques such as Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify the compound's binding site with high confidence in a near-native environment. biognosys.com
| Approach | Description | Key Technologies | References |
|---|---|---|---|
| Target Identification | Uncovering the molecular entities (proteins, genes, pathways) that interact with the compound. | Genomics, Proteomics, Bioinformatics, Affinity-based methods, Computational analysis | sartorius.comresearchgate.net |
| Target Validation | Confirming that modulation of the identified target leads to the desired therapeutic effect. | High-throughput screening, Biolayer interferometry (BLI), Surface plasmon resonance (SPR), Limited Proteolysis-Mass Spectrometry (LiP-MS) | sartorius.combiognosys.com |
Elucidation of Molecular Binding Modes
Understanding how this compound interacts with its target protein at a molecular level is critical for optimizing its therapeutic potential. This involves characterizing the specific interactions that stabilize the ligand-protein complex.
Ligand-Protein Interaction Profiling
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. rsc.org Molecular dynamics (MD) simulations are a powerful tool for predicting the binding positions and affinities of ligands. rsc.org These simulations can reveal the intricate network of interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to the stability of the complex. rsc.orgnih.gov For instance, studies on similar heterocyclic compounds have shown that interactions like the stacking of a thiophene (B33073) ring with aromatic residues, such as tyrosine, can be crucial for potent inhibition. nih.gov The binding free energy, which can be calculated from MD trajectories, provides a quantitative measure of the interaction strength and can be correlated with experimental data. nih.gov
Allosteric Modulation vs. Orthosteric Binding
Drugs can bind to a protein at two principal types of sites: orthosteric and allosteric. nih.gov Orthosteric ligands bind to the active site, directly competing with the natural substrate. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that indirectly affects the protein's activity. nih.govbiorxiv.org
Allosteric modulation offers several advantages, including the potential for greater selectivity, as allosteric sites are generally less conserved across protein families than active sites. nih.govbiorxiv.org This can lead to fewer side effects. nih.gov Dualsteric or bitopic ligands, which can simultaneously engage both orthosteric and allosteric sites, represent an emerging strategy to achieve enhanced affinity and unique signaling profiles. frontiersin.org Determining whether this compound acts as an orthosteric inhibitor or an allosteric modulator is fundamental to understanding its mechanism of action.
| Binding Type | Binding Site | Mechanism of Action | Key Characteristics | References |
|---|---|---|---|---|
| Orthosteric | Active site | Directly competes with the endogenous ligand. | Typically results in complete inhibition of protein activity. | nih.gov |
| Allosteric | A site distinct from the active site. | Induces a conformational change that modulates protein activity. | Can fine-tune protein activity; often more selective. | nih.govnih.gov |
Impact on Cellular Signal Transduction Pathways
The binding of this compound to its target can trigger a cascade of events within the cell, altering various signal transduction pathways that govern cellular processes.
Perturbations in Metabolic Pathways (e.g., Tryptophan Metabolism, Folate Cycle, NAD Synthesis)
Tryptophan Metabolism: Tryptophan is an essential amino acid that is metabolized through several key pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govparenchymabio.com The kynurenine pathway, which is responsible for over 90% of tryptophan catabolism, produces several neuroactive metabolites and is crucial for maintaining tryptophan homeostasis. nih.gov The initial and rate-limiting step of this pathway is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.com Perturbations in this pathway can have significant physiological consequences.
Folate Cycle: The folate cycle is a critical metabolic network that provides one-carbon units for the synthesis of purines and thymidine, which are essential for DNA replication and repair. nih.gov This cycle is interconnected with the methionine cycle, which produces the universal methyl donor S-adenosylmethionine (SAM). nih.govnih.gov The proper functioning of the folate cycle is vital for cell division and the regulation of gene expression through epigenetic mechanisms. mdpi.com
NAD Synthesis: Nicotinamide adenine (B156593) dinucleotide (NAD) is a central coenzyme in metabolism, existing in oxidized (NAD+) and reduced (NADH) forms. wikipedia.org NAD+ can be synthesized de novo from tryptophan or through salvage pathways from precursors like nicotinamide. wikipedia.orgnih.gov The de novo pathway involves the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by IDO or TDO. nih.govembopress.org NAD+ is essential for numerous cellular processes, including glycolysis and energy production. nih.gov
Cell Cycle Regulation and Proliferation Control
The cell cycle is the fundamental process by which cells duplicate their contents and divide. plos.org Proper regulation of the cell cycle is crucial for normal cell proliferation and is often dysregulated in diseases like cancer. nih.gov A significant portion of genes, including those involved in DNA replication and mitosis, are expressed periodically during the cell cycle. nih.gov Perturbations in the cell cycle can affect cell proliferation and have been a target for anti-neoplastic drugs. nih.gov The RAS-ERK and PI3K-Akt signaling pathways are two central pathways that control cell proliferation, often by regulating key cell cycle proteins. nih.gov
Apoptotic Cascade Induction and Modulation
While direct studies delineating the complete apoptotic pathway induced by this compound are not extensively detailed in current literature, research on closely related thiophene carboxamide derivatives provides significant insights into the potential mechanisms. The bioactivity of these related compounds suggests that this compound likely induces apoptosis through a multi-faceted approach, targeting key components of the intrinsic and extrinsic apoptotic pathways.
Investigations into a derivative of anthra[2,3-b]thiophene-2-carboxamide have demonstrated its ability to trigger apoptotic cell death. This is evidenced by the concurrent activation of caspase-3 and caspase-9, cleavage of poly(ADP-ribose) polymerase (PARP), an increase in Annexin V/propidium iodide staining, DNA fragmentation (sub-G1 fraction), and a decrease in the mitochondrial membrane potential. nih.gov The activation of caspase-9 points towards the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.
Further supporting the role of thiophene carboxamides in apoptosis modulation, studies on other analogs have shown that they can induce apoptosis in various cancer cell lines, including melanoma, colon cancer, and breast cancer. mdpi.com The induction of apoptosis by some derivatives is linked to an increase in the production of reactive oxygen species (ROS) and a reduction in the levels of phosphorylated ERK and MEK, key components of the MAPK/ERK signaling pathway that often promotes cell survival. nih.gov Additionally, certain ortho-amino thiophene carboxamide derivatives have been shown to cause cell accumulation in the sub-G1 phase, cell cycle arrest at the G2/M phase, an increase in the Bax/Bcl-2 ratio, and elevated levels of p53 and caspases-3/7. tandfonline.com
These findings collectively suggest that the apoptotic activity of this compound and its analogs is a result of a complex interplay of signaling events, including the disruption of mitochondrial function, activation of the caspase cascade, and modulation of key cell survival pathways.
Unraveling Specific Mechanism of Action
The specific mechanism of action for this compound has been a subject of targeted investigation, with a significant focus on its role as an enzyme inhibitor.
Enzyme Inhibition:
A key identified mechanism of action for this compound is the inhibition of deubiquitylating enzymes (DUBs), specifically those with cysteine protease activity. google.com It is believed that the compound exerts its effect by inhibiting the binding of the substrate to the enzyme. google.com This inhibitory action on DUBs is a crucial aspect of its potential anti-neoplastic properties, as DUBs play a critical role in various cellular processes, including protein degradation, cell cycle progression, and DNA repair.
While direct enzyme inhibition data for this compound is proprietary and detailed in patent literature, the broader family of thiophene carboxamide derivatives has been extensively studied for its enzyme inhibitory potential against various targets. These studies provide a valuable comparative framework for understanding the potential scope of this compound's activity. For instance, various thiophene carboxamide derivatives have demonstrated inhibitory activity against a range of enzymes, including:
VEGFR-2: Certain thiophene-3-carboxamide (B1338676) derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov One such derivative exhibited an IC50 value of 191.1 nM against VEGFR-2. nih.gov Other derivatives have also shown potent inhibition of VEGFR-2 with IC50 values as low as 0.59 µM. tandfonline.com
Abl Kinase: N-(thiazol-2-yl)-2-thiophene carboxamide derivatives have been identified as inhibitors of Abl kinase, including the T315I mutant that confers resistance to imatinib. scite.ai
Cholinesterases: Some furan/thiophene-2-carboxamide derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with one compound showing a Ki of 0.10 mM for AChE and 0.07 mM for BChE. dergipark.org.tr
Urease: The same study also identified a thiophene-2-carboxamide derivative with urease inhibitory activity, showing a Ki of 0.10 mM. dergipark.org.tr
Glutathione S-transferase (GST): Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have been evaluated for their inhibitory activity against GST. researchgate.net
Cyclooxygenases (COX): Thiazole carboxamide derivatives have been studied as inhibitors of COX enzymes. acs.org
The table below summarizes the inhibitory activities of various thiophene carboxamide derivatives against different enzymes, providing a comparative context for the potential enzymatic targets of this compound.
| Derivative Class | Target Enzyme | Activity (IC50 / Ki) | Reference |
| Thiophene-3-carboxamide | VEGFR-2 | 191.1 nM | nih.gov |
| Ortho-amino thiophene carboxamide | VEGFR-2 | 0.59 µM | tandfonline.com |
| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | 0.10 mM (Ki) | dergipark.org.tr |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | 0.10 mM (Ki) | dergipark.org.tr |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | 0.07 mM (Ki) | dergipark.org.tr |
Receptor Agonism/Antagonism and Aggregation Modulation:
Current scientific literature does not provide significant evidence to suggest that this compound functions as a receptor agonist or antagonist, or as a modulator of protein aggregation. The primary mechanism of action appears to be centered on enzyme inhibition.
Computational Chemistry and Molecular Modeling in N Phenethylthiophene 2 Carboxamide Research
Molecular Dynamics (MD) Simulations in N-phenethylthiophene-2-carboxamide Research
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations provide valuable insights into the dynamic behavior of the compound and its interactions with biological targets. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, binding events, and the stability of molecular complexes at an atomic level of detail.
The process begins with the generation of an initial three-dimensional structure of the molecule or the ligand-protein complex. This structure is then placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. The system is then subjected to a series of energy minimization steps to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production simulation is run for a specific duration, during which the trajectory of each atom is recorded. Analysis of these trajectories provides a wealth of information about the molecule's behavior.
Conformational Analysis and Flexibility of this compound
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. Conformational analysis of this compound using MD simulations can reveal the accessible conformations of the molecule in solution and within a protein's binding pocket. The flexibility of the molecule is determined by the rotational freedom around its single bonds, particularly the bonds connecting the thiophene (B33073) ring, the carboxamide linker, and the phenethyl group.
The flexibility of different regions of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom over the course of the simulation. Higher RMSF values indicate greater flexibility. It is expected that the terminal phenethyl group would exhibit higher flexibility compared to the more rigid thiophene-carboxamide core.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like thiophene-2-carboxamides, QSAR models can be developed to predict the activity of new, unsynthesized derivatives and to guide the design of more potent molecules.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors. These descriptors can be classified into several categories, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.
Spatial descriptors: These describe the three-dimensional shape and size of the molecule.
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the biological activity. The predictive power of the QSAR model is then validated using both internal and external validation techniques.
A 2D-QSAR study on substituted thiophene carboxamide derivatives with anti-tubercular activity revealed that topological, electronic, and spatial parameters significantly influence their activity. jetir.org The quality of a QSAR model is often assessed by statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_r²). jetir.org High values for these parameters indicate a robust and predictive model.
For this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with modifications to the phenethyl and thiophene rings. The resulting model could then be used to predict the activity of novel derivatives and to identify the key structural features that contribute to its biological effect.
Table 1: Illustrative Descriptors for a QSAR Model of Thiophene-2-Carboxamide Derivatives
| Descriptor Type | Example Descriptor | Description |
| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Spatial | Molecular Volume | The van der Waals volume of the molecule. |
| Thermodynamic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
Prediction of Pharmacokinetic Parameters for Compound Design
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods for predicting these parameters are invaluable in the early stages of drug discovery, as they can help to identify compounds with favorable pharmacokinetic profiles and to guide the optimization of lead compounds.
For this compound, a variety of computational tools can be used to predict its ADME properties. These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
Key Pharmacokinetic Parameters Predicted In Silico:
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed from the gastrointestinal tract.
Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration indicate how the compound will be distributed throughout the body.
Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450 family.
Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism can provide insights into how the compound is likely to be eliminated from the body.
Toxicity: A variety of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
In silico ADME and drug-likeness predictions for novel carboxamide derivatives have shown that it is possible to design molecules with good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability. researchgate.net By predicting these properties for this compound and its analogues, researchers can prioritize the synthesis of compounds that are more likely to have favorable drug-like properties.
Table 2: Hypothetical Predicted Pharmacokinetic Properties of this compound
| Property | Predicted Value/Classification | Implication for Drug Design |
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 2-4 | Good balance between solubility and permeability |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Penetration | Moderate to High | Potential for CNS activity |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity |
Note: The values in this table are illustrative and would need to be confirmed by specific in silico predictions for this compound.
In Vitro Research Models Utilized in N Phenethylthiophene 2 Carboxamide Studies
2D Cell Culture Systems for Biological Evaluation
Two-dimensional (2D) cell culture systems, where cells are grown in a single layer on a flat surface, have been a cornerstone of biological research for decades. frontiersin.org These models are instrumental for initial high-throughput screening and fundamental mechanistic studies due to their relative simplicity and cost-effectiveness. frontiersin.orgwikipedia.org
Immortalized Cell Lines
Immortalized cell lines are populations of cells derived from multicellular organisms that have undergone mutations, allowing them to proliferate indefinitely in vitro. wikipedia.org This characteristic overcomes the limited lifespan of primary cells, providing a consistent and readily available source of genetically identical cells for repeatable experiments. wikipedia.org
These cell lines are crucial for a wide range of research applications, including the analysis of biochemical pathways, cell biology, and the toxicological and pharmacological effects of chemical compounds. wikipedia.org The process of immortalization can occur naturally or be induced, often through the expression of genes like the SV40 T-antigen or the catalytic subunit of human telomerase (hTERT). atcc.orgnih.gov While providing significant advantages in terms of availability and consistency, it is important to acknowledge that immortalized cells can undergo genetic and phenotypic changes over time and may not fully represent the complexity of cells in a living organism. wikipedia.orgregmednet.com
| Cell Line | Origin | Common Research Applications |
| HEK293 | Human Embryonic Kidney | Gene expression studies, protein production, signal transduction research. |
| HeLa | Human Cervical Cancer | Cancer research, virology, cell cycle studies. wikipedia.org |
| MCF-7 | Human Breast Cancer | Breast cancer research, hormone response studies. nih.gov |
| A549 | Human Lung Carcinoma | Lung cancer research, respiratory disease modeling. |
| SH-SY5Y | Human Neuroblastoma | Neuroscience research, neurotoxicity studies. |
Research has shown that spontaneous "cell competition" can arise in immortalized cell lines, where fitter cells eliminate their neighbors, a phenomenon that could have implications for the interpretation of experimental results. plos.org Therefore, careful cell line selection, authentication, and characterization are critical to ensure the validity of research findings. regmednet.com
Primary Cell Cultures
Primary cell cultures involve the isolation of cells directly from living tissue, which are then grown in an artificial in vitro environment. eppendorf.com These cultures are considered to be more representative of their tissue of origin compared to immortalized cell lines, as they retain many of the physiological and genetic characteristics of the in vivo tissue. eppendorf.comnih.gov
The establishment of primary cultures typically involves mechanical or enzymatic disaggregation of the tissue to release individual cells. eppendorf.comnih.gov A significant limitation of primary cells is their finite lifespan; they can only undergo a limited number of divisions before they senesce. eppendorf.com Despite this, their high physiological relevance makes them invaluable for studies where mimicking the in vivo state is crucial. regmednet.com Primary cells are also the foundation for developing more complex 3D models like organoids. crownbio.com
| Primary Cell Type | Source Tissue | Common Research Applications |
| Hepatocytes | Liver | Drug metabolism and toxicity studies. |
| Neurons | Nervous Tissue | Neurodegenerative disease modeling, neuropharmacology. |
| Fibroblasts | Connective Tissue | Wound healing, skin aging research. |
| Endothelial Cells | Blood Vessels | Cardiovascular disease research, angiogenesis studies. |
The use of primary cells requires more optimized growth conditions, often including specific cytokines and growth factors, compared to the more robust immortalized cell lines. regmednet.com
Microbial Culture Models
Microbial culture models, which involve the growth of microorganisms like bacteria and fungi in controlled laboratory conditions, are fundamental tools in microbiology and biotechnology. While extensively used for antibiotic discovery and studying host-pathogen interactions, their application in the direct biological evaluation of compounds like N-phenethylthiophene-2-carboxamide would be for assessing potential antimicrobial properties.
For instance, to evaluate if a compound has antibacterial effects, it would be tested against a panel of bacterial strains. Similarly, its antifungal activity would be determined by its effect on the growth of various fungal species. These assays are crucial for identifying new antimicrobial agents. It is also important to consider potential contamination of mammalian cell cultures with microbes like mycoplasma, which can significantly impact experimental outcomes. nih.gov
Advanced 3D In Vitro Models
To bridge the gap between 2D cell cultures and the complex architecture of living organisms, advanced three-dimensional (3D) in vitro models have been developed. frontiersin.orgnih.gov These models better replicate the cell-to-cell and cell-to-extracellular matrix interactions, as well as the nutrient and oxygen gradients found in vivo. frontiersin.orgnih.gov
Spheroids and Organoids
Spheroids and organoids are two of the most prominent types of 3D cell culture models. crownbio.com Spheroids are simpler 3D aggregates of cells that can be formed from immortalized cell lines, primary cells, or tissue fragments. crownbio.com They are valuable for studying tumor biology, drug penetration, and for high-throughput screening. mdpi.comnih.gov
Organoids, on the other hand, are more complex structures derived from stem cells or patient tissues that self-organize to form structures resembling miniature organs. frontiersin.orgnih.gov They contain multiple differentiated and functional cell lineages, making them highly physiologically relevant models for studying disease and predicting patient responses to therapies. crownbio.commdpi.comnih.gov The ability to generate organoids from patient-derived tissues opens up possibilities for personalized medicine. mdpi.com
| 3D Model | Key Characteristics | Common Research Applications |
| Spheroids | Simple 3D cell aggregates, can be formed from various cell types. | Cancer research, drug screening, studying cell-cell interactions. nih.govnih.gov |
| Organoids | Self-organizing 3D structures from stem cells, mimic organ architecture and function. | Disease modeling, personalized medicine, developmental biology. mdpi.comnih.govnih.gov |
While both models offer significant advantages over 2D cultures, organoids are generally considered to have higher translational potential due to their greater complexity and fidelity to the original tissue. crownbio.com
Organ-on-Chip Technologies
Organ-on-chip technologies represent a cutting-edge approach to in vitro modeling, integrating microfluidics with 3D cell culture to create micro-engineered systems that mimic the key functional units of human organs. hdmt.technologynih.govhumanspecificresearch.org These devices consist of microchannels lined with living human cells, allowing for the continuous perfusion of culture medium and the precise control of the cellular microenvironment. hdmt.technologynih.gov
This technology enables the recreation of complex physiological functions, including tissue-tissue interfaces and mechanical cues like breathing motions. nih.gov Organ-on-a-chip models are being developed for a variety of organs, including the lung, liver, and brain, and hold immense promise for improving the prediction of drug efficacy and toxicity, thereby accelerating drug development and reducing reliance on animal models. hdmt.technologynih.govmdpi.com
Biochemical and Biophysical Assay Formats
Enzyme Activity Assays (e.g., IC50 Determination)
Enzyme activity assays are crucial for determining the potency of inhibitory compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. wikipedia.org
In the context of this compound and related analogs, enzyme activity assays have been employed to evaluate their inhibitory effects on various enzymes, including histone deacetylases (HDACs) and D-dopachrome tautomerase (MIF2).
Histone Deacetylase (HDAC) Inhibition:
HDACs are a class of enzymes that play a significant role in gene expression by removing acetyl groups from histone proteins. turkjps.orgmdpi.com The inhibition of HDACs is a therapeutic strategy being explored for various diseases, including cancer and neurodegenerative disorders. turkjps.orgmdpi.com Several compounds related to this compound have been investigated as HDAC inhibitors. For instance, benzamide-type HDAC inhibitors like MS-275 have shown selectivity for HDAC1-3 and have demonstrated anti-inflammatory effects. rug.nl The IC50 values for various HDAC inhibitors have been determined using in vitro assays, with some compounds exhibiting potency in the nanomolar to micromolar range. nih.govresearchgate.netnih.gov
D-dopachrome Tautomerase (MIF2) Inhibition:
MIF2, also known as D-dopachrome tautomerase, is a cytokine involved in inflammatory responses and cancer. nih.govrug.nl A series of thiophene (B33073) carboxamide derivatives have been synthesized and evaluated for their ability to inhibit MIF2 tautomerase activity. nih.govrug.nl These studies have identified compounds with IC50 values in the micromolar range, highlighting the potential of this chemical scaffold for developing selective MIF2 inhibitors. nih.govrug.nl For example, an initial screening identified a lead compound with an IC50 of 15 ± 0.8 μM, which was subsequently optimized to yield inhibitors with improved potency, such as a compound with an IC50 of 1.0 μM. nih.govrug.nl
Table 1: IC50 Values of Selected Thiophene Carboxamide Derivatives against MIF2 Tautomerase Activity
| Compound | R1 | R2 | IC50 (µM) |
| 3a (R110) | H | H | 15 ± 0.8 |
| 3b | Br | H | 7.2 ± 0.6 |
| 5d | - | - | 1.0 |
| 7h | H | 3'-CF3 | 1.7 ± 0.1 |
| 5c | Naphthalen-1-yl-methyl | - | 0.8 ± 0.1 |
Data sourced from multiple studies investigating MIF2 inhibition by thiophene derivatives. nih.govrug.nl
Receptor Binding Assays (e.g., Ki, EC50, pEC50)
Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (such as a drug candidate) and its receptor. These assays can determine the affinity of a compound for a receptor, typically expressed as the inhibition constant (Ki), and its functional potency, often measured as the half-maximal effective concentration (EC50) or its logarithmic form, pEC50. wikipedia.orggiffordbioscience.comrevvity.com
GPR52 Receptor Agonism:
This compound and its analogs have been investigated for their activity at the G protein-coupled receptor 52 (GPR52), an orphan receptor considered a potential therapeutic target for neurological and psychiatric disorders. nih.govresearchgate.net Studies have utilized cell-based cAMP assays to determine the potency and efficacy of these compounds as GPR52 agonists. researchgate.net For instance, a series of aniline-carboxamide derivatives of GPR52 agonists were evaluated, with some of the most potent compounds exhibiting EC50 values in the range of approximately 30-200 nM. researchgate.net The opening of an indoline (B122111) ring in a parent compound led to a significant increase in efficacy in cAMP assays. researchgate.net
Other Receptor Interactions:
While the primary focus has been on GPR52, the general class of carboxamide-containing compounds has been explored for binding to various other receptors. For example, radioligand binding assays are a standard method to determine the Ki of a compound by measuring its ability to displace a radiolabeled ligand from a receptor. giffordbioscience.comrevvity.commdpi.com This technique has been applied to various receptors, including adenosine (B11128) receptors, to determine the binding affinities of novel ligands. nih.govnih.gov
Table 2: Receptor Binding and Functional Potency Data for Representative Carboxamide Compounds
| Compound Class | Receptor Target | Assay Type | Measured Parameter | Value Range |
| Aniline-carboxamides | GPR52 | cAMP Assay | EC50 | ~30 - 200 nM |
| N6-benzyladenosine-5'-N-ethylcarboxamide | A3 Adenosine Receptor | Radioligand Binding | Ki | 6.8 nM |
This table presents a summary of data from studies on GPR52 agonists and other carboxamide derivatives. researchgate.netnih.gov
Protein Aggregation Assays (e.g., Fibrillogenesis Kinetics, Electron Microscopy)
The aggregation of proteins is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease, which is characterized by the accumulation of α-synuclein fibrils in Lewy bodies. plos.orgnih.govelifesciences.org Protein aggregation assays are therefore essential tools for investigating compounds that may modulate this process.
Modulation of α-Synuclein Aggregation:
Some N-aryl-2-carboxamide derivatives have been studied for their effects on the aggregation of amyloidogenic proteins. nih.gov For example, N-phenylbenzo[b]thiophene-2-carboxamide, a compound structurally related to this compound, was found to promote and accelerate the fibrillogenesis of Aβ42, another key protein in neurodegenerative disease. nih.gov In vitro aggregation kinetic assays demonstrated that this compound increased Aβ42 fibril formation by 2.9- to 4.3-fold across a range of concentrations. nih.gov
Techniques for Studying Protein Aggregation:
Fibrillogenesis Kinetics: These assays monitor the formation of protein fibrils over time, often using fluorescent dyes like Thioflavin T (ThT), which exhibit increased fluorescence upon binding to β-sheet-rich structures characteristic of amyloid fibrils. bmglabtech.com
Electron Microscopy: This technique provides direct visualization of protein aggregates, allowing for the characterization of their morphology, such as the formation of elongated fibril structures. nih.govnih.gov Studies have used electron microscopy to confirm the ability of certain carboxamide compounds to promote the aggregation of proteins like Aβ42. nih.gov
While direct studies on this compound's effect on α-synuclein aggregation are not extensively reported in the public domain, the investigation of structurally similar compounds highlights the potential for this chemical class to interact with and modulate the aggregation of amyloidogenic proteins. nih.govmdpi.com
Cellular Pathway Reporter Assays
Cellular pathway reporter assays are powerful tools for studying the functional consequences of receptor activation or inhibition. These assays typically use a reporter gene (e.g., luciferase) linked to a specific response element in a promoter region. Activation of the signaling pathway leads to the expression of the reporter gene, which can be quantified. biocompare.comnih.gov
GPR52-Mediated Signaling:
In the study of this compound analogs as GPR52 agonists, cAMP reporter assays have been instrumental. researchgate.net GPR52 is known to couple to the Gs/cAMP signaling pathway. researchgate.net Therefore, a common approach is to use a reporter construct containing a cyclic AMP response element (CRE) upstream of a luciferase gene. nih.gov When a GPR52 agonist binds to the receptor, it activates the Gs protein, leading to an increase in intracellular cAMP levels. This, in turn, activates transcription factors that bind to the CRE, driving the expression of luciferase. The resulting luminescence provides a quantitative measure of receptor activation.
For example, a series of novel aniline-carboxamide GPR52 agonists were evaluated in a HEK293 cell-based cAMP assay, which demonstrated substantial increases in efficacy compared to a parent compound. researchgate.net Furthermore, to investigate potential G protein bias, a β-arrestin TANGO recruitment assay was also employed. researchgate.net This type of assay can differentiate between compounds that preferentially activate G protein signaling versus those that also engage the β-arrestin pathway.
Other Pathway Assays:
Reporter assays can be designed to monitor various signaling pathways, including those involving NFAT-RE (Nuclear Factor of Activated T-cells Response Element), SRE (Serum Response Element), and SRF-RE (Serum Response Factor Response Element), which can provide insights into Ca2+ mobilization, ERK/MAPK activity, and RhoA activity, respectively. nih.gov While not specifically reported for this compound, these assays represent a valuable part of the broader toolkit for characterizing the cellular effects of novel compounds.
Analytical and Derivatization Strategies for N Phenethylthiophene 2 Carboxamide Characterization
Spectroscopic Methods for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of N-phenethylthiophene-2-carboxamide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. rsc.orgspectrabase.comoregonstate.edu The chemical shifts, multiplicities, and coupling constants observed in NMR spectra allow for the unambiguous assignment of each proton and carbon atom. rsc.orgresearchgate.net
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenethyl and thiophene (B33073) moieties are observed. The aromatic protons of the phenyl group usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the thiophene ring exhibit characteristic signals, often as doublets of doublets, due to spin-spin coupling. For instance, the proton at position 5 of the thiophene ring might appear around δ 7.5 ppm. The methylene (B1212753) protons of the ethyl bridge and the N-H proton of the amide group also show characteristic chemical shifts and multiplicities. rsc.orgrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. oregonstate.edu The carbonyl carbon of the amide group typically resonates at a downfield chemical shift, often around δ 162 ppm. The carbon atoms of the thiophene and phenyl rings appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by their electronic environment. rsc.org For example, the carbon atoms of the thiophene ring can be found at approximately δ 139.6 (C2), 129.9 (C3), 128.1 (C4), and 127.6 (C5) ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Thiophene-H3 | 7.11 (dd, J = 3.9, 4.8 Hz) | 129.9 |
| Thiophene-H4 | 7.55 (dd, J = 1.1, 3.9 Hz) | 128.1 |
| Thiophene-H5 | 7.51 (dd, J = 1.1, 4.8 Hz) | 127.6 |
| Phenyl-H | 7.2-7.4 (m) | 126.6, 128.8, 138.8 |
| CH₂ (ethyl) | 2.91 (t, J = 7.1 Hz) | 35.7 |
| CH₂ (ethyl) | 3.66 (q, J = 7.1 Hz) | 41.2 |
| C=O | - | 162.3 |
| Thiophene-C2 | - | 139.6 |
Data is illustrative and may vary based on solvent and experimental conditions. rsc.org
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are crucial for determining the molecular weight and elemental composition of this compound. rsc.orgspectrabase.comoregonstate.edubldpharm.com Electron impact (EI) or electrospray ionization (ESI) techniques are commonly employed to generate molecular ions and characteristic fragment ions. rsc.org
The mass spectrum of this compound will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight of 231.31 g/mol . bldpharm.com High-resolution mass spectrometry can provide the exact mass of the molecular ion, confirming the elemental formula C₁₃H₁₃NOS. rsc.org Fragmentation patterns observed in the mass spectrum can offer further structural insights. Common fragmentation pathways for amides include cleavage of the amide bond and bonds adjacent to the aromatic rings, resulting in characteristic fragment ions. libretexts.orgmsu.eduarizona.edu
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NOS | Confirmed by HRMS |
| Molecular Weight | 231.31 | Determined by MS |
| [M+H]⁺ (ESI) | 232.0791 | Calculated exact mass |
Observed values may vary slightly based on instrumentation. rsc.orgbldpharm.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.orgoregonstate.edubldpharm.com
The IR spectrum of this compound will show characteristic absorption bands for the N-H group, the C=O group of the amide, and the C-H and C=C bonds of the aromatic rings. A prominent absorption band around 3309 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. rsc.orgmdpi.com The strong absorption band in the region of 1625-1640 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band). rsc.orgmdpi.com The C-N stretching and N-H bending vibrations (Amide II band) typically appear around 1548 cm⁻¹. rsc.orgmdpi.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations of the thiophene and phenyl rings appear in the 1600-1450 cm⁻¹ region. wpmucdn.comlibretexts.org
Table 3: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3309 | Strong |
| Aromatic C-H Stretch | 3084, 3025 | Medium |
| Aliphatic C-H Stretch | ~2929 | Medium |
| C=O Stretch (Amide I) | ~1625 | Strong |
| N-H Bend / C-N Stretch (Amide II) | ~1548 | Medium |
| C=C Stretch (Aromatic) | 1400-1600 | Medium-Weak |
Data is illustrative and based on reported values. rsc.org
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. researchgate.netbldpharm.com Reversed-phase HPLC, often employing a C18 column, is a common approach. rsc.org The separation is based on the differential partitioning of the compound between a nonpolar stationary phase and a polar mobile phase.
The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. rug.nl A typical mobile phase might consist of a gradient of acetonitrile (B52724) in water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. rsc.org Detection is commonly performed using a UV detector, monitoring at wavelengths where the compound exhibits strong absorbance, such as 254 nm. vulcanchem.com
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) |
| Detection | UV at 254 nm |
| Flow Rate | 1 mL/min (analytical) |
Parameters are illustrative and can be optimized for specific applications. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds like this compound. libretexts.orgunar.ac.id
In GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. nih.gov As the compound elutes from the column, it is ionized and fragmented in the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint for confirmation. notulaebotanicae.ro The choice of the stationary phase in the GC column is critical for achieving good separation. nih.gov
Table 5: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Ionization | Electron Impact (EI) |
| Detector | Mass Spectrometer |
Specific temperatures and ramp rates would be optimized for the analysis. notulaebotanicae.rooiv.int
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of this compound in complex mixtures. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The process involves introducing a sample into the LC system, where this compound is separated from other components based on its physicochemical properties. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. By analyzing the mass-to-charge ratio of the parent ion and its fragments, a unique "fingerprint" of the molecule is obtained, allowing for its unambiguous identification and quantification.
The efficiency of ionization is a critical factor in LC-MS/MS sensitivity. chromatographyonline.com For compounds like this compound, which contains a carboxamide group, electrospray ionization (ESI) is a commonly used technique. Optimizing mobile phase composition, such as pH adjustment, can promote the formation of protonated or deprotonated species, thereby enhancing ionization efficiency. researchgate.net For instance, using mobile phases with formic acid can increase the abundance of protonated molecules [M+H]+, leading to a stronger signal. chromatographyonline.com
Recent advancements in LC technology, such as ultra-performance liquid chromatography (UPLC), offer improved peak resolution and faster analysis times. nih.gov Coupling UPLC with high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which significantly reduces the number of possible elemental compositions for an ion and increases confidence in compound identification. nih.govupce.cz In metabolomics studies, LC-MS/MS is instrumental in identifying and quantifying a wide range of metabolites, including those that may be structurally related to this compound. nih.govfrontiersin.org
Table 1: Key Parameters in LC-MS/MS Analysis
| Parameter | Description | Importance for this compound Analysis |
|---|---|---|
| Stationary Phase | The solid material in the chromatography column that interacts with the analytes. | The choice of a suitable stationary phase (e.g., C18) is crucial for achieving good separation of this compound from matrix components. |
| Mobile Phase | The solvent that moves the analytes through the column. | The composition and gradient of the mobile phase (e.g., acetonitrile/water with formic acid) directly impact retention time and peak shape. |
| Ionization Source | The component that generates ions from the analyte molecules. | ESI is a soft ionization technique well-suited for this compound, minimizing fragmentation in the source. |
| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | High-resolution mass analyzers like Orbitrap or TOF provide accurate mass data, aiding in confident identification. upce.cz |
| Scan Mode | The method used to acquire mass spectral data. | Selected Reaction Monitoring (SRM) can be used for targeted quantification, offering high sensitivity and specificity. upce.cz |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) serves as a simple, cost-effective, and rapid method for the qualitative analysis and purification of this compound. libretexts.org This technique operates on the principle of differential migration of a compound on a stationary phase (e.g., silica (B1680970) gel plate) under the influence of a mobile phase (solvent system). libretexts.orgnih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property that can be used for preliminary identification. libretexts.org
For this compound, a suitable solvent system would be chosen to achieve a clear separation from potential impurities. The separated spots can be visualized under UV light, and the Rf value can be compared with that of a standard compound for identification. libretexts.orgicm.edu.pl While TLC is primarily a qualitative tool, it can be combined with densitometry for quantitative analysis. icm.edu.plbioline.org.br
Table 2: Application of TLC in the Analysis of this compound
| Application | Description |
|---|---|
| Reaction Monitoring | TLC can be used to track the progress of the synthesis of this compound, observing the consumption of reactants and the formation of the product. libretexts.org |
| Purity Assessment | The presence of multiple spots on a TLC plate can indicate the presence of impurities in a sample of this compound. libretexts.org |
| Fraction Screening | During purification by column chromatography, TLC can be used to quickly analyze fractions and identify those containing the desired compound. |
| Preliminary Identification | By comparing the Rf value of an unknown spot with a known standard of this compound, a tentative identification can be made. libretexts.org |
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical properties. researchgate.net This can lead to enhanced chromatographic separation, increased detection sensitivity, and more informative mass spectra. researchgate.netnih.gov
Derivatization of Carboxamide Functional Groups
The carboxamide functional group in this compound can be targeted for derivatization to enhance its analytical characteristics. While carboxamides are generally stable, certain reactions can be employed to introduce moieties that improve ionization efficiency or chromatographic behavior. jocpr.com For instance, derivatization can convert the carboxamide into a more readily ionizable species, which is particularly beneficial for mass spectrometry-based analyses. thermofisher.comnih.gov
One common approach for derivatizing carboxylic acids, which can be conceptually extended to carboxamides under certain conditions, involves coupling with reagents that introduce a permanently charged group or a group that is easily ionizable. nih.govmdpi.com Reagents containing tertiary amines are often used to introduce a positive charge, enhancing detection in positive ion mode ESI-MS/MS. mdpi.com
Applications in Metabolomic Profiling and Biomarker Discovery
In the context of metabolomics, derivatization can play a crucial role in expanding the coverage of the metabolome. mdpi.com Untargeted metabolomic profiling aims to detect and quantify as many metabolites as possible in a biological sample. nih.govmdpi.com By derivatizing functional groups like carboxamides, metabolites that are otherwise difficult to detect by LC-MS can be brought into the analytical window. mdpi.com
This enhanced detection capability is vital for biomarker discovery, where the goal is to identify molecules that are associated with a particular physiological or pathological state. bostongene.comnih.govthermofisher.com For example, if this compound or its metabolites were being investigated as potential biomarkers, derivatization could improve the sensitivity and reliability of their detection in complex biological matrices like plasma or urine. nih.govmdpi.com
Strategies for Improved Ionization Efficiency and Fragmentation in Mass Spectrometry
The signal intensity in mass spectrometry is directly related to the ionization efficiency of the analyte. chromatographyonline.com For this compound, strategies to improve its ionization can lead to lower limits of detection. As mentioned, derivatization is a key strategy. Introducing a "charge tag" via a chemical reaction can significantly boost the signal in ESI-MS. mdpi.com
Beyond derivatization, optimizing the mass spectrometry source conditions is crucial. chromatographyonline.com This includes adjusting parameters like the capillary voltage, gas flow rates, and temperature to maximize the production and transmission of ions. researchgate.net The choice of mobile phase additives is also critical; for example, ammonium (B1175870) formate (B1220265) can promote the formation of adducts that are more readily detected. chromatographyonline.com
Furthermore, understanding and controlling the fragmentation of this compound in the mass spectrometer is essential for structural elucidation and for developing sensitive and specific quantitative methods using techniques like selected reaction monitoring (SRM). upce.cz By carefully selecting the precursor ion and monitoring specific fragment ions, the signal-to-noise ratio can be significantly improved, allowing for accurate quantification even at low concentrations. nih.gov
Future Perspectives in N Phenethylthiophene 2 Carboxamide Research
Rational Design and Synthesis of Advanced Analogues
The future of N-phenethylthiophene-2-carboxamide research lies in the rational design and synthesis of advanced analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govrsc.org This approach moves beyond traditional, often serendipitous, drug discovery methods by employing a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the compound and its biological target. nih.govnih.gov
A key strategy will be the continued exploration of substitutions on both the thiophene (B33073) and the phenethyl moieties. rsc.org For instance, the introduction of various functional groups, such as halogens, alkyl, or methoxy (B1213986) groups, has already shown to significantly influence the biological activity of related carboxamide derivatives. nih.gov Future work will likely involve the synthesis of a broader library of analogues with diverse chemical features. This will allow for a more comprehensive mapping of the chemical space and the identification of key structural determinants for desired biological effects. nih.govnih.gov
One-pot synthesis methodologies, such as the Ugi four-component reaction, may be employed to expedite the creation of diverse compound libraries. nih.gov This high-throughput synthesis approach, coupled with rapid biological screening, can accelerate the discovery of lead compounds. Furthermore, the synthesis of substrate-product analogue inhibitors, which are designed to mimic the transition state of an enzymatic reaction, represents a sophisticated strategy for developing highly potent and specific inhibitors. rsc.org
The table below outlines examples of synthesized carboxamide derivatives and their reported findings, which can inform the rational design of future this compound analogues.
| Compound/Derivative Class | Key Findings |
| Thiophene-2-carboxamide derivatives with methoxy group | Showed significant inhibition against S. aureus, B. subtilis, and P. aeruginosa. nih.gov |
| 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide | Identified as a solid product with a specific melting point and mass spectrometry data. mdpi.com |
| N-Benzyl-N-phenylthiophene-2-carboxamide analogues | Demonstrated antiviral activities against human enterovirus 71 (EV71). rsc.org |
| 2-Amino-[1,1'-biphenyl]-3-carboxamide derivatives | Discovered as potent and selective PKMYT1 inhibitors for potential cancer treatment. nih.gov |
| Indole-2-carboxamides | Showed potent apoptotic antiproliferative activity as dual EGFR/CDK2 inhibitors. mdpi.com |
By systematically modifying the core structure of this compound and evaluating the resulting changes in biological activity, researchers can build predictive models to guide the design of next-generation compounds with optimized therapeutic properties.
Identification of Novel Biological Targets and Therapeutic Indications
A critical avenue for future research is the identification of novel biological targets for this compound and its analogues, thereby expanding their potential therapeutic applications. While initial studies have explored their anticancer and antiviral properties, a comprehensive understanding of their full pharmacological profile is still lacking. rsc.orgmdpi.com
Thiophene-containing compounds, in general, have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antihypertensive effects. nih.govmdpi.com This suggests that this compound derivatives may interact with a variety of biological targets beyond those already identified.
Future investigations should employ a multi-pronged approach to target identification. This includes:
Target Fishing/Docking-Based Approaches: Utilizing computational methods to screen large libraries of compounds against known protein structures to predict potential binding interactions. nih.gov
Phenotypic Screening: Assessing the effects of the compounds on various cellular models of disease to uncover unexpected therapeutic activities.
Chemical Proteomics: Using chemical probes based on the this compound scaffold to directly identify protein binding partners in a cellular context.
For instance, the discovery that certain carboxamide derivatives can act as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4) or PKMYT1 opens up possibilities for their use in metabolic diseases and specific types of cancer, respectively. nih.govnih.gov Similarly, the observed activity against enterovirus 71 suggests potential applications in treating viral infections. rsc.org
The exploration of the MIF/CXCR4 signaling axis, which is implicated in cancer progression and inflammation, presents another promising area. researchgate.net Investigating whether this compound analogues can modulate this pathway could lead to novel treatments for various cancers and inflammatory disorders.
By systematically exploring the interactions of this compound with a broader range of biological targets, researchers can unlock new therapeutic indications and expand the clinical potential of this versatile chemical scaffold.
Development of Predictive Computational Models
The development and application of predictive computational models are set to revolutionize the discovery and optimization of this compound analogues. These in silico tools can significantly reduce the time and cost associated with traditional drug discovery by enabling researchers to predict the biological activity and other properties of compounds before they are synthesized. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling will be a cornerstone of this effort. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a dataset of this compound analogues with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their potency and selectivity. These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Deep learning , a powerful subset of artificial intelligence, is increasingly being applied to QSAR to create more accurate and robust predictive models. mdpi.com Techniques like convolutional neural networks (CNNs) and graph convolutional networks (GCNs) can learn complex patterns and relationships within large chemical datasets, leading to improved prediction of biological activity. mdpi.com
Molecular docking simulations will also play a crucial role. These methods predict the preferred orientation of a ligand when bound to a target protein, providing insights into the specific molecular interactions that drive binding affinity. gardp.org For this compound, docking studies can help to:
Elucidate the binding mode of active analogues within their target proteins.
Identify key amino acid residues involved in the interaction.
Guide the design of new analogues with improved binding affinity and selectivity.
The integration of pharmacophore screening and molecular docking has already proven successful in identifying new nifedipine (B1678770) analogues with high affinity for their target receptor. uran.ua A similar approach can be applied to this compound to discover novel inhibitors for various targets.
The table below summarizes different computational models and their potential applications in this compound research.
| Computational Model | Application |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. mdpi.com |
| Deep Learning (e.g., CNNs, GCNs) | Enhance the predictive accuracy of QSAR models. mdpi.com |
| Molecular Docking | Predict the binding orientation of ligands to their protein targets. gardp.org |
| Pharmacophore Screening | Identify compounds with the necessary features for binding to a specific target. uran.ua |
| 3D Generative Models | Generate novel molecules with high predicted binding affinity for a specific target. huashen.bio |
By harnessing the power of these computational tools, researchers can accelerate the design-synthesis-test-analyze cycle, leading to the more efficient discovery of advanced this compound-based therapeutics.
Integration of Omics Technologies for Systems-Level Understanding
The integration of "omics" technologies offers a powerful approach to gain a comprehensive, systems-level understanding of the biological effects of this compound and its analogues. nih.govmdpi.com These high-throughput technologies allow for the simultaneous measurement of thousands of biological molecules, providing a global view of how a compound perturbs cellular networks. nih.gov
The primary omics fields relevant to this compound research include:
Genomics: The study of an organism's complete set of DNA, which can help identify genetic factors that influence drug response. mdpi.com
Transcriptomics: The analysis of all RNA transcripts in a cell, revealing how the compound alters gene expression. researchgate.net
Proteomics: The large-scale study of proteins, providing insights into changes in protein expression, post-translational modifications, and protein-protein interactions upon compound treatment. nih.gov
Metabolomics: The systematic study of the unique chemical fingerprints that specific cellular processes leave behind, offering a direct readout of the physiological response to the compound. researchgate.net
By combining these different omics datasets, a multi-omics approach can be employed to construct a more complete picture of the compound's mechanism of action. researchgate.netnih.gov For example, transcriptomic data might reveal that a particular this compound analogue upregulates the expression of genes involved in a specific metabolic pathway. Metabolomic analysis could then confirm that the corresponding metabolic products are indeed increased, while proteomic data could identify the specific enzymes in that pathway whose expression or activity is altered.
This systems biology approach can be instrumental in:
Identifying novel drug targets and biomarkers: By observing which pathways are most significantly perturbed by the compound. nih.gov
Elucidating mechanisms of action: By connecting molecular changes to cellular phenotypes.
Understanding off-target effects: By identifying unintended molecular interactions.
Personalizing medicine: By identifying patient populations that are most likely to respond to a particular drug based on their unique molecular profile. nih.gov
The application of omics technologies has already demonstrated its potential in various fields, including toxicology and nutritional sciences, to build predictive biological models. nih.govplos.org A similar strategy applied to this compound research will undoubtedly accelerate the translation of these promising compounds into effective therapies.
Establishment of Complex and Physiologically Relevant In Vitro Platforms
The development and utilization of complex and physiologically relevant in vitro platforms are crucial for accurately predicting the efficacy and potential toxicity of this compound analogues before they advance to in vivo studies. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of human tissues, limiting their predictive power. nih.gov
Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, offer a more realistic representation of human physiology. nih.govwur.nl
3D cell culture models , including spheroids and organoids, allow cells to grow in a more natural, three-dimensional architecture, which better mimics the cell-cell and cell-matrix interactions found in vivo. acs.org These models have already been used to evaluate the anticancer activity of thiophene carboxamide derivatives, demonstrating their utility in assessing tumor-stromal interactions. nih.gov The use of 3D cultures for testing this compound analogues could provide more accurate insights into their anti-proliferative and apoptotic effects in a tumor-like microenvironment. acs.org
Organ-on-a-chip technology takes this a step further by creating microfluidic devices that culture living cells in continuously perfused, micrometer-sized chambers. nih.govnih.gov These systems can mimic the structure and function of human organs, such as the liver, intestine, and even the blood-brain barrier. nih.govnih.gov For this compound research, organ-on-a-chip platforms could be used to:
Assess drug absorption, distribution, metabolism, and excretion (ADME) in a more physiologically relevant context.
Evaluate potential organ-specific toxicity.
Study drug efficacy in complex, multi-cellular disease models. nih.gov
For instance, a "gut-on-a-chip" model could be used to study the oral absorption of this compound analogues, while a "liver-on-a-chip" could assess their metabolic stability and potential for drug-induced liver injury. nih.govnih.gov The development of brain organoid models also offers a platform to investigate the effects of these compounds on the central nervous system. nih.gov
By employing these advanced in vitro models, researchers can obtain more predictive data on the pharmacological properties of this compound derivatives, ultimately leading to a higher success rate in preclinical and clinical development.
Exploration of Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful and increasingly integral approach in modern drug discovery that will be pivotal in advancing the development of this compound analogues. gardp.org This methodology relies on the three-dimensional structural information of the biological target, typically a protein, to guide the design of potent and selective inhibitors. gardp.orgdrugdesign.org
The cornerstone of SBDD is the determination of the high-resolution crystal structure of the target protein, often in complex with a ligand. This can be achieved through techniques like X-ray crystallography. The resulting structural data provides a detailed map of the binding site, revealing key interactions between the ligand and the protein's amino acid residues. drugdesign.org
For this compound research, obtaining the co-crystal structure of an active analogue bound to its target would be a significant breakthrough. This information would allow researchers to:
Visualize the precise binding mode: Understanding how the thiophene ring, the carboxamide linker, and the phenethyl group are oriented within the binding pocket.
Identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity.
Rationalize existing structure-activity relationship (SAR) data: Explaining why certain modifications to the molecule increase or decrease its activity.
Design novel analogues with improved complementarity to the binding site, leading to enhanced potency and selectivity. gardp.org
In the absence of an experimentally determined structure, computational methods such as homology modeling can be used to generate a theoretical model of the target protein based on the known structure of a related protein. This model can then be used for initial SBDD efforts.
The successful application of SBDD has been demonstrated in numerous drug discovery projects, including the development of inhibitors for enzymes like BACE-1 and PKMYT1. nih.govdrugdesign.org In the case of PKMYT1 inhibitors, X-ray cocrystallography confirmed that the designed compounds formed key interactions with specific residues, which was crucial for their enhanced potency and selectivity. nih.gov
By integrating SBDD principles into the research pipeline for this compound, scientists can move from a trial-and-error approach to a more directed and efficient strategy for developing next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
